Cas no 367-69-1 (1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol)

1-4-Fluoro-3-(trifluoromethyl)phenylethan-1-ol is a fluorinated aromatic alcohol with significant utility in synthetic organic chemistry and pharmaceutical intermediates. Its structure, featuring both a fluoro and trifluoromethyl substituent on the phenyl ring, enhances its reactivity and stability, making it valuable for nucleophilic substitutions and cross-coupling reactions. The electron-withdrawing properties of the trifluoromethyl group improve its suitability as a building block for bioactive molecules, particularly in agrochemical and medicinal chemistry. The hydroxyl group provides a versatile handle for further functionalization, enabling derivatization into esters, ethers, or other advanced intermediates. This compound’s well-defined purity and consistent performance make it a reliable choice for research and industrial applications.
1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol structure
367-69-1 structure
Product name:1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol
CAS No:367-69-1
MF:C9H8F4O
MW:208.152836799622
CID:294099
PubChem ID:24721069

1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,4-fluoro-a-methyl-3-(trifluoromethyl)-
    • 1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
    • 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol
    • (+-)-1-Hydroxy-1-(4-fluor-3-trifluormethyl-phenyl)-aethan
    • 1-(4-Fluor-3-trifluormethyl-phenyl)-aethanol
    • 1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanol
    • Benzenemethanol,4-fluoro-a-methyl-3-(trifluoromethyl)
    • Z1269154106
    • VVMUNUHSORCOAL-UHFFFAOYSA-N
    • SCHEMBL3309320
    • DTXSID40641017
    • 367-69-1
    • MFCD06797339
    • EN300-117377
    • CS-0223996
    • AKOS016015672
    • 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol
    • Inchi: InChI=1S/C9H8F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3
    • InChI Key: VVMUNUHSORCOAL-UHFFFAOYSA-N
    • SMILES: CC(C1C=CC(F)=C(C(F)(F)F)C=1)O

Computed Properties

  • Exact Mass: 208.05100
  • Monoisotopic Mass: 208.05112752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.315
  • Boiling Point: 201.5°C at 760 mmHg
  • Flash Point: 75.6°C
  • Refractive Index: 1.447
  • PSA: 20.23000
  • LogP: 2.89780

1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol Security Information

1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B441763-100mg
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
367-69-1
100mg
$ 230.00 2022-06-07
Enamine
EN300-117377-0.25g
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
367-69-1 95.0%
0.25g
$216.0 2025-03-21
TRC
B441763-10mg
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
367-69-1
10mg
$ 50.00 2022-06-07
Enamine
EN300-117377-0.1g
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
367-69-1 95.0%
0.1g
$152.0 2025-03-21
Enamine
EN300-117377-500mg
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
367-69-1 95.0%
500mg
$407.0 2023-10-03
Aaron
AR00CWY5-100mg
1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
367-69-1 95%
100mg
$234.00 2025-01-24
A2B Chem LLC
AG01473-100mg
1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
367-69-1 95%
100mg
$195.00 2024-04-20
1PlusChem
1P00CWPT-100mg
1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
367-69-1 95%
100mg
$237.00 2025-02-26
Aaron
AR00CWY5-1g
1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
367-69-1 95%
1g
$751.00 2025-01-24
Aaron
AR00CWY5-10g
1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
367-69-1 95%
10g
$3145.00 2023-12-13

Additional information on 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol

Recent Advances in the Study of 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol (CAS: 367-69-1): A Comprehensive Research Brief

The compound 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol (CAS: 367-69-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated aromatic structure, has shown promising potential in various therapeutic applications, including drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential as a key intermediate in the production of more complex pharmaceutical agents.

One of the most notable advancements in the study of 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol is its role as a chiral building block in asymmetric synthesis. Researchers have developed novel catalytic methods to achieve high enantioselectivity in the production of this compound, which is critical for its application in the synthesis of biologically active molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed asymmetric hydrogenation to produce the (R)-enantiomer of 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol with over 95% enantiomeric excess (ee).

In addition to its synthetic utility, 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol has been investigated for its pharmacological properties. Preliminary in vitro studies have revealed its inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. A recent study conducted by a team at the University of Cambridge highlighted its ability to modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway. These findings open new avenues for the development of anti-inflammatory drugs with improved selectivity and reduced side effects.

Furthermore, the compound's fluorinated structure has been explored for its potential in positron emission tomography (PET) imaging. Researchers have successfully radiolabeled 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol with fluorine-18, a radioactive isotope commonly used in PET scans. This development, reported in a 2024 issue of Nuclear Medicine and Biology, could lead to new diagnostic tools for detecting and monitoring diseases such as cancer and neurodegenerative disorders.

Despite these promising developments, challenges remain in the large-scale production and clinical application of 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol. Issues such as cost-effective synthesis, stability under physiological conditions, and potential toxicity need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of this compound.

In conclusion, 1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol (CAS: 367-69-1) represents a versatile and valuable molecule in the realm of chemical biology and pharmaceutical research. Its applications span from asymmetric synthesis to drug development and diagnostic imaging, making it a compound of significant interest for future studies. Continued research and innovation will undoubtedly uncover further possibilities for this fluorinated phenylethan-1-ol derivative.

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